molecular formula C13H21NO6 B13390453 Boc-D-glutamic acid gamma-allyl ester

Boc-D-glutamic acid gamma-allyl ester

Cat. No.: B13390453
M. Wt: 287.31 g/mol
InChI Key: VNZYUMCXQWYCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-glutamic acid gamma-allyl ester is a derivative of glutamic acid, an important amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester group. It is primarily used in research settings, particularly in the synthesis of peptides and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-glutamic acid gamma-allyl ester typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the gamma-carboxyl group with allyl alcohol. A common method involves the use of triphenylphosphine and diisopropylazodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-glutamic acid gamma-allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-D-glutamic acid gamma-allyl ester is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-D-glutamic acid gamma-allyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The allyl ester group can be selectively removed under mild conditions, allowing for the stepwise synthesis of complex molecules. This compound is particularly useful in the synthesis of peptides, where precise control over the sequence and structure is required .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-glutamic acid gamma-allyl ester
  • Boc-D-glutamic acid gamma-benzyl ester
  • Boc-L-glutamic acid gamma-benzyl ester

Uniqueness

Boc-D-glutamic acid gamma-allyl ester is unique due to its specific stereochemistry (D-isomer) and the presence of an allyl ester group, which provides distinct reactivity compared to benzyl esters. The allyl group can undergo unique reactions such as selective deprotection using palladium catalysts, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYUMCXQWYCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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